3-Ethoxy-2-fluoro-5-methylbenzaldehyde
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Overview
Description
3-Ethoxy-2-fluoro-5-methylbenzaldehyde is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzaldehyde, featuring an ethoxy group, a fluorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-fluoro-5-methylbenzaldehyde typically involves the introduction of the ethoxy, fluoro, and methyl groups onto the benzaldehyde core. One common method is the electrophilic aromatic substitution reaction, where the benzaldehyde is treated with ethyl alcohol in the presence of a catalyst to introduce the ethoxy group. Fluorination can be achieved using reagents like Selectfluor, and the methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under mild to moderate conditions.
Major Products:
Oxidation: 3-Ethoxy-2-fluoro-5-methylbenzoic acid.
Reduction: 3-Ethoxy-2-fluoro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-2-fluoro-5-methylbenzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-fluoro-5-methylbenzaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of the ethoxy, fluoro, and methyl groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 3-Ethoxy-4-fluoro-5-methylbenzaldehyde
- 2-Fluoro-5-methoxybenzaldehyde
- 5-Fluoro-2-methylbenzaldehyde
Comparison: 3-Ethoxy-2-fluoro-5-methylbenzaldehyde is unique due to the specific positioning of its functional groups, which can significantly affect its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
3-ethoxy-2-fluoro-5-methylbenzaldehyde |
InChI |
InChI=1S/C10H11FO2/c1-3-13-9-5-7(2)4-8(6-12)10(9)11/h4-6H,3H2,1-2H3 |
InChI Key |
RXZVGVUVVLSKAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1F)C=O)C |
Origin of Product |
United States |
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